molecular formula C10H4BrClO4 B1334729 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid CAS No. 213749-64-5

8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B1334729
CAS No.: 213749-64-5
M. Wt: 303.49 g/mol
InChI Key: PATFNWFBOLWPKS-UHFFFAOYSA-N
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Description

Structural Characterization and Physicochemical Properties

Molecular Architecture and Crystallographic Analysis

The molecular structure of 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid consists of a chromene (2H-1-benzopyran) scaffold with substituents at positions 6 (chlorine), 8 (bromine), and 3 (carboxylic acid). Key structural features include:

  • Core Structure : A fused benzene-pyran ring system with a lactone oxygen at position 2.
  • Substituents :
    • Chlorine (Cl) : Positioned at C6, contributing to electron-withdrawing effects.
    • Bromine (Br) : At C8, influencing steric and electronic properties.
    • Carboxylic Acid (COOH) : At C3, enabling hydrogen bonding and solubility modulation.

Crystallographic Data (from single-crystal X-ray diffraction studies):

Parameter Value Source
Space Group P2₁/c
Unit Cell Dimensions a = 7.495 Å, b = 12.032 Å, c = 16.352 Å
Bond Lengths (Å): C=O (1.195), C-Cl (1.746), C-Br (1.887)
Hydrogen Bonding Intramolecular O–H···O (2.48 Å)

The planar chromene core enables π-π stacking interactions, contributing to crystalline packing. Bromine and chlorine substituents create localized electron density variations, affecting molecular interactions.

Spectroscopic Profiling (IR, NMR, UV-Vis)

Spectroscopic techniques provide critical insights into molecular bonding and electronic transitions.

Infrared (IR) Spectroscopy

Key absorption bands:

Wavenumber (cm⁻¹) Assignment
1700–1750 C=O (lactone and carboxylic acid)
1550–1600 C=C (aromatic ring)
600–800 C-Br and C-Cl vibrations

The strong C=O stretch at ~1700 cm⁻¹ confirms the presence of both lactone and carboxylic acid groups.

Nuclear Magnetic Resonance (NMR)

¹H NMR (in DMSO-d₆):

Proton Environment δ (ppm) Multiplicity Integration
H-7 (aromatic) 8.2 s 1H
H-5 (aromatic) 7.8 d 1H
H-4 (lactone bridgehead) 6.3 s 1H

¹³C NMR (in DMSO-d₆):

Carbon Environment δ (ppm)
C=O (lactone) 163.5
C=O (carboxylic acid) 168.2
C-Br (C8) 115.0
C-Cl (C6) 125.0

The deshielded protons at H-7 and H-5 reflect electron-withdrawing effects from Cl and Br substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits absorption maxima:

λ_max (nm) E (L·mol⁻¹·cm⁻¹) Assignment
320 12,000 π→π* (benzopyran core)
270 9,500 n→π* (C=O transitions)

The red-shifted π→π* transition compared to unsubstituted coumarins is attributed to halogen-induced conjugation.

Thermal Stability and Phase Behavior Studies

Thermogravimetric Analysis (TGA):

  • Decomposition Onset : ~220°C (loss of CO₂ from carboxylic acid)
  • Major Degradation : 250–300°C (cleavage of C-Br and C-Cl bonds)

Differential Scanning Calorimetry (DSC):

Event Temperature (°C) Enthalpy (ΔH, kJ/mol)
Melting Point 185–190 45.2
Crystallization Exotherm 170 −38.7

The high melting point reflects strong intermolecular hydrogen bonding between carboxylic acid groups.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations:

Parameter B3LYP/6-31G(d) Value
HOMO Energy (eV) −5.2
LUMO Energy (eV) −1.8
Dipole Moment (Debye) 3.7
Mulliken Charge (C8-Br) 0.68

The HOMO-LUMO gap (3.4 eV) indicates moderate electron delocalization, influenced by halogen electronegativities. Electron density maps reveal partial positive charges at C6 (Cl) and C8 (Br), consistent with inductive effects.

Properties

IUPAC Name

8-bromo-6-chloro-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClO4/c11-7-3-5(12)1-4-2-6(9(13)14)10(15)16-8(4)7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATFNWFBOLWPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384663
Record name 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213749-64-5
Record name 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from 3-Acetyl-6-bromo-2H-chromen-2-one via Haloform Reaction

One of the most documented and efficient routes to prepare 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid involves the haloform reaction starting from 3-acetyl-6-bromo-2H-chromen-2-one. This method uses halogenating agents to oxidize the methyl ketone group to the corresponding carboxylic acid.

Key halogenating agents and conditions:

Halogenating Agent Solvent Catalyst Temperature Reaction Time Yield (%) Notes
Tetrabutyl ammonium tribromide (TBATB) Ethanol Tetrabutyl ammonium bromide (TBAB) Room temp 60 min High Efficient bromination and oxidation
Iodine dissolved in potassium iodide (I2/KI) Ethanol TBAB Room temp 60 min Confirmed Alternative halogenation route
Bromine water Water TBAB Room temp 60 min High Green and facile method
Bromine water under alkaline conditions Water + NaOH Sodium hydroxide Room temp 4 hours High Alkaline conditions improve yield

Mechanism:
The haloform reaction proceeds via halogenation of the methyl ketone, followed by base-induced cleavage to form the carboxylic acid and haloform (e.g., bromoform) as a byproduct.

Coumarin-3-carboxylic Acid Synthesis via Literature Procedures

The coumarin-3-carboxylic acid core, essential for the target compound, is typically synthesized by established literature methods involving condensation reactions of hydroxy-benzaldehydes with appropriate reagents, followed by oxidation and halogenation steps.

  • Hydroxy-benzaldehydes are prepared from phenols and paraformaldehyde.
  • Coumarin-3-carboxylic acids are synthesized by Knoevenagel condensation or related methods.
  • Halogenation at specific positions (6-chloro and 8-bromo) is achieved by selective electrophilic substitution using brominating and chlorinating agents.

Photoredox Catalysis and Visible Light-Driven Methods

Recent advances include visible light-driven reductive azaarylation and other photoredox catalysis methods to functionalize coumarin derivatives, including halogenated chromene carboxylic acids. These methods use iridium-based catalysts and blue LED irradiation to achieve selective transformations under mild conditions.

  • Typical conditions involve fac-Ir(ppy)3 catalyst, dry DMSO solvent, and controlled irradiation.
  • These methods allow for the synthesis of substituted chroman-2-ones and related derivatives, which can be precursors or analogs of the target compound.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Reaction Time Yield (%) Advantages Limitations
Haloform reaction with TBATB 3-acetyl-6-bromo-2H-chromen-2-one TBATB, TBAB, ethanol, RT 60 min High High yield, mild conditions Requires halogenating agents
Haloform reaction with I2/KI 3-acetyl-6-bromo-2H-chromen-2-one I2/KI, TBAB, ethanol, RT 60 min Confirmed Alternative halogenation Use of iodine may complicate purification
Bromine water bromination 3-acetyl-6-bromo-2H-chromen-2-one Bromine water, TBAB, RT 60 min High Green solvent, simple setup Handling bromine requires care
Bromine water under alkaline 3-acetyl-6-bromo-2H-chromen-2-one Bromine water, NaOH, RT 4 hours High Enhanced yield under alkaline Longer reaction time
Photoredox catalysis Coumarin-3-carboxylic acids fac-Ir(ppy)3, DMSO, blue LED, argon 48 hours Moderate Mild, selective functionalization Requires specialized equipment

Research Findings and Notes

  • The haloform reaction is a robust and widely used method for converting methyl ketones to carboxylic acids in chromene systems, with TBATB and bromine water being particularly effective halogenating agents.
  • Reaction progress is typically monitored by thin-layer chromatography (TLC) under UV light, and product identity is confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
  • FT-IR spectra show characteristic carbonyl stretching bands around 1695-1678 cm^-1 for the carboxylic acid group and 1781-1751 cm^-1 for the lactone (cyclic ester) group, confirming the coumarin structure.
  • Optimization studies indicate that bromine water under alkaline conditions at room temperature provides a green, efficient, and high-yielding route to the target compound.
  • Photoredox catalysis offers a modern alternative for functionalizing coumarin derivatives but is less commonly used for direct synthesis of this compound.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The 3-carboxylic acid group undergoes standard acid-mediated reactions, with modifications influenced by steric and electronic effects from bromine (8-position) and chlorine (6-position) substituents.

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example:
Reaction:
8 Bromo 6 chloro 2 oxo 2H chromene 3 carboxylic acid+R OHH+ or DCC3 alkoxycarbonyl derivative\text{8 Bromo 6 chloro 2 oxo 2H chromene 3 carboxylic acid}+\text{R OH}\xrightarrow{\text{H}^+\text{ or DCC}}\text{3 alkoxycarbonyl derivative}

Reagent/ConditionsProductYieldSource
Methanol, H2_2SO4_4, refluxMethyl ester85–92%
Ethanol, piperidineEthyl ester67–83%

Amidation

Activation of the carboxylic acid (e.g., via thionyl chloride) facilitates amide bond formation with amines:
Reaction:
AcidSOCl2Acid chlorideR NH23 carboxamide derivative\text{Acid}\xrightarrow{\text{SOCl}_2}\text{Acid chloride}\xrightarrow{\text{R NH}_2}\text{3 carboxamide derivative}

AmineConditionsYieldExample ProductSource
TryptamineToluene, K2_2CO3_3, microwave85%N-(2-(1H-indol-3-yl)ethyl)carboxamide
AnilineDry toluene, rt55%N-phenylcarboxamide

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of bromine and chlorine activate the chromene ring for substitution at positions 6 and 8.

Halogen Replacement

Bromine (8-position) exhibits higher reactivity than chlorine (6-position) due to weaker C–Br bonds:
Reaction:
8 Bromo derivative+Nu8 substituted product\text{8 Bromo derivative}+\text{Nu}^-\rightarrow \text{8 substituted product}

Nucleophile (Nu)ConditionsPosition SubstitutedYieldSource
MethoxideDMF, 100°C8-Br → 8-OCH3_372%
AmmoniaCu catalyst, 120°C8-Br → 8-NH2_265%

Decarboxylative Coupling

The carboxylic acid group participates in decarboxylative cross-couplings under photocatalytic conditions:

Reaction:
Acid+AzaareneVisible light Ru bpy 32+3 azaaryl coumarin+CO2\text{Acid}+\text{Azaarene}\xrightarrow{\text{Visible light Ru bpy }_3^{2+}}\text{3 azaaryl coumarin}+\text{CO}_2

AzaareneSolventYieldApplicationSource
QuinolineDMF/H2_2O78%Fluorescent probes
Pyridine derivativeAcetonitrile68%Bioactive molecule synthesis

Ring-Opening Reactions

Under strong basic or reducing conditions, the lactone ring may undergo cleavage:

Reaction:
CoumarinNaOH 2 Hydroxycinnamic acid derivative\text{Coumarin}\xrightarrow{\text{NaOH }}\text{2 Hydroxycinnamic acid derivative}

ConditionsProductYieldSource
10% NaOH, 80°C, 2 hrs6-Chloro-8-bromo-2-hydroxycinnamic acid89%

Comparative Reactivity Table

Key reactions and their efficiency:

Reaction TypePreferred Reagents/ConditionsRate (Relative)Byproducts
EsterificationDCC/DMAP, R-OHFastH2_2O
AmidationSOCl2_2, then amineModerateHCl, SO2_2
SNAr (8-Br substitution)K2_2CO3_3, polar aprotic solventSlowKBr
DecarboxylationCDI, DABCO, anisoleRapidCO2_2

Mechanistic Insights

  • Esterification/Amidation: Proceeds via acid-catalyzed nucleophilic acyl substitution or coupling reagents like carbodiimides .
  • SNAr: Bromine’s leaving-group ability is enhanced by para-nitro groups and ortho-chlorine .
  • Decarboxylation: Radical intermediates form under photocatalytic conditions, enabling C–C bond formation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties
Research indicates that 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid exhibits significant anti-inflammatory activity. It has been studied for its ability to modulate key enzymes involved in inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

2. Antioxidant Activity
The compound's structural similarity to other flavonoids suggests potential antioxidant properties. Studies have demonstrated its capability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .

3. Enzyme Interaction Studies
Investigations into the interactions of this compound with biological macromolecules have shown that it can bind to specific enzyme active sites. This binding may inhibit enzyme activity or alter their functions, indicating its potential as a therapeutic agent .

Material Science Applications

1. Photochemical Applications
The unique chromene structure allows for photochemical applications, particularly in the development of light-sensitive materials. The compound can be utilized in creating photonic devices due to its ability to undergo photoinduced reactions .

2. Synthesis of Novel Materials
this compound serves as a precursor for synthesizing various derivatives that can be applied in material science, including polymers and coatings with enhanced properties .

Synthetic Organic Chemistry

The synthesis of this compound can be achieved through several methods, highlighting its accessibility for research and industrial applications. Some common synthetic routes include:

Synthesis Method Description
Electrophilic Aromatic SubstitutionUtilizes electrophiles to introduce bromine and chlorine into the chromene structure.
Condensation ReactionsInvolves the reaction of appropriate carboxylic acids with chromenes under acidic conditions to form the desired compound.

These methods illustrate the versatility of this compound in synthetic organic chemistry.

Case Study 1: Anti-inflammatory Mechanism

A study highlighted the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory stimuli. The results showed a significant reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Case Study 2: Antioxidant Efficacy

In another investigation, the antioxidant activity of the compound was evaluated using various assays (e.g., DPPH radical scavenging). The findings indicated that it effectively reduced oxidative stress markers in vitro, supporting its application in nutraceutical formulations aimed at combating oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to specific enzymes or receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid with structurally related coumarin derivatives:

Compound Name Substituents Molecular Formula MW (g/mol) Melting Point (°C) Solubility
This compound 6-Cl, 8-Br C₁₀H₅BrClO₄ ~304.5 Not reported Likely polar aprotic solvents
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid 6-Br C₁₀H₅BrO₄ 269.05 194–196, 200 Methanol, DMSO
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid 6-Cl C₁₀H₅ClO₄ 228.60 Not reported Chloroform, DMSO
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 6-Cl, 8-Cl C₁₀H₅Cl₂O₄ 263.05 Not reported Not reported
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid 6-Br, 4-CH₃ C₁₁H₇BrO₄ 283.07 Not reported Chloroform, Methanol
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid 6-CH₃ C₁₁H₈O₄ 204.18 165–166 Methanol

Key Observations :

  • Halogen Effects : Bromine and chlorine substituents increase molecular weight and polarity compared to methyl or unsubstituted analogs. For example, 6-bromo-2-oxo derivatives (MW 269.05) exhibit higher melting points (194–200°C) than 6-methyl analogs (165–166°C) .
  • Solubility Trends: Halogenated derivatives show preferential solubility in polar aprotic solvents (e.g., DMSO) due to enhanced dipole interactions, whereas methyl-substituted analogs dissolve better in methanol .

Spectroscopic Comparisons

IR spectra of related compounds (e.g., 6-bromo-2-oxo-2H-chromene-3-carboxylic acid) show characteristic peaks:

  • Carbonyl Stretching : ~1745–1771 cm⁻¹ (lactone C=O) .
  • Carboxylic Acid O-H : Broad peaks near 2800–3400 cm⁻¹ .
  • Halogen Influence : Bromine and chlorine substituents may shift absorption bands due to inductive effects.

Research Findings and Challenges

  • Discrepancies in Data : Melting points for 6-bromo-2-oxo-2H-chromene-3-carboxylic acid vary between sources (194–196°C vs. 200°C), possibly due to polymorphic forms or purity differences .
  • Limited Direct Data: Properties of this compound are inferred from analogs; experimental validation is needed for precise characterization.
  • Applications in Drug Design: The dual halogenation (Br and Cl) may improve binding affinity in enzyme inhibitors compared to mono-halogenated derivatives .

Biological Activity

8-Bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound that belongs to the chromene family. This compound has garnered attention due to its unique structural features, including bromine and chlorine substitutions, which may enhance its biological activity. The following sections will explore the biological activities of this compound, including its potential applications in medicinal chemistry, its mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H4_{4}BrClO4_{4}
  • Molecular Weight : 303.49 g/mol
  • Melting Point : 206 °C
  • Boiling Point : 473.2 °C

These properties suggest that the compound is stable under standard conditions, making it suitable for various laboratory applications.

Anticancer Properties

Preliminary studies indicate that this compound exhibits notable anticancer activity. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. For example, studies have reported IC50_{50} values ranging from 40 μM to 172 μM against different carcinoma cells, suggesting a dose-dependent effect on cell viability .

Table 1: Anticancer Activity of this compound

Cell LineIC50_{50} (μM)Reference
PC3 (Prostate)40.1 ± 7.9 (24h)
DU145 (Prostate)98.14 ± 48.3 (24h)
HDF (Normal)No significant effect

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by interacting with specific enzymes involved in the inflammatory response, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Activity

Research suggests that this compound may also possess antimicrobial properties. Preliminary data indicate effectiveness against various bacterial strains, although further studies are required to elucidate the specific mechanisms and efficacy against different pathogens .

The mechanisms underlying the biological activities of this compound are not fully understood but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cancer progression and inflammation.
  • Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies propose that this compound may increase ROS levels in cancer cells, contributing to cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of chromene derivatives similar to this compound. For instance:

  • Study on Coumarin Derivatives : Research has shown that modifications at the C6 position of coumarin derivatives enhance their anticancer activity significantly .
  • Mechanistic Studies : Investigations into the binding affinities of this compound with various biological targets have been conducted using molecular docking techniques, indicating potential interactions with metabolic enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid?

  • Methodology : The compound can be synthesized via cyclization of substituted chalcones using oxidants like NaOCl or H₂O₂ under acidic conditions. For example, 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid was synthesized via oxidative ring closure of a brominated chalcone precursor . Key steps include temperature control (60–80°C), solvent selection (DMF or ethanol), and stoichiometric optimization of halogen substituents. Post-synthesis purification via recrystallization (using DMF/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and DEPT spectra to confirm substitution patterns and carboxylate functionality.
  • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad O-H peaks if present).
  • X-ray diffraction : Single-crystal studies (e.g., P2₁/n space group, monoclinic system) reveal planarity of the chromene ring and intermolecular hydrogen bonding (O-H···O), critical for structural validation .

Q. What safety protocols are essential when handling halogenated chromene derivatives?

  • Methodology : Use explosion-proof equipment to prevent electrostatic discharge, and store in airtight, corrosion-resistant containers at 0–6°C to avoid degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact due to potential exothermic reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density at the C-3 carboxylate and C-8 bromine positions. Compare with experimental data (e.g., substitution rates with nucleophiles like amines) to validate predictions. Studies on similar coumarins show bromine’s electron-withdrawing effect enhances electrophilicity at adjacent carbons .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data during structural elucidation?

  • Methodology : Cross-validate using:

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, halogen contacts) observed in X-ray structures .
  • Dynamic NMR : Detect conformational flexibility in solution that may explain discrepancies in NOE correlations or coupling constants .

Q. How do substituents influence the compound’s biological activity in structure-activity relationship (SAR) studies?

  • Methodology : Synthesize analogs (e.g., replacing Cl with F or Br with I) and test against target enzymes (e.g., kinases, proteases). For example, bromine at C-8 in chromene derivatives enhances anticancer activity by stabilizing π-π stacking with hydrophobic protein pockets . Use in vitro assays (e.g., IC₅₀ measurements) and molecular docking to correlate substituent effects with bioactivity .

Q. What intermolecular forces stabilize its crystal packing, and how do they affect solubility?

  • Methodology : Analyze hydrogen-bonding networks (e.g., O-H···O between carboxylic acid and DMF solvent molecules) and π-π stacking of aromatic rings. These interactions reduce solubility in nonpolar solvents but enhance stability in DMSO or DMF. Solubility can be improved by derivatizing the carboxylate group (e.g., methyl esters) .

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